4,4,5,5-Tetramethyl-2-(2-nitrophenyl)-1,3,2-dioxaborolane
Overview
Description
The compound 4,4,5,5-Tetramethyl-2-(2-nitrophenyl)-1,3,2-dioxaborolane is a boron-containing organic molecule that is part of a broader class of compounds known as dioxaborolanes. These compounds are characterized by a boron atom covalently bonded to two oxygen atoms in a cyclic structure, often with additional substituents that can significantly alter their chemical properties and reactivity.
Synthesis Analysis
The synthesis of related dioxaborolane compounds involves various strategies, including the use of catalysts and continuous flow processes. For instance, the synthesis of 4,4,5,5-tetramethyl-2-(3-trimethylsilyl-2-propynyl)-1,3,2-dioxaborolane was achieved through a continuous flow process that addressed issues such as equilibration and protonolysis, which are common in batch processes . Although the specific synthesis of this compound is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of dioxaborolane compounds has been elucidated using techniques such as single-crystal X-ray diffraction. For example, a related compound, 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane, was characterized and found to crystallize in the monoclinic space group with no significant intramolecular or intermolecular interactions involving the Lewis acidic boron atom . This suggests that the molecular structure of this compound would also likely exhibit a tetracoordinated boron atom and could be similarly analyzed using X-ray crystallography.
Chemical Reactions Analysis
Dioxaborolanes are versatile in chemical reactions, often serving as catalysts or reagents. For instance, tetrachlorobenzo[d][1,3,2]dioxaborol-2-ol was found to be an effective catalyst for the amide condensation of sterically demanding carboxylic acids . This indicates that this compound may also participate in or catalyze similar condensation reactions, although specific reactions involving this compound are not described in the provided papers.
Physical and Chemical Properties Analysis
The physical and chemical properties of dioxaborolanes can be inferred from their molecular structure and the nature of their substituents. For example, the crystal structure of 2-[2-aminophenoxy]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane revealed an orthorhombic space group and a tetracoordinated boron atom . These structural details can impact properties such as solubility, density, and reactivity. While the exact properties of this compound are not provided, similar compounds exhibit properties that are consistent with their molecular frameworks and could be experimentally determined using standard analytical techniques.
Scientific Research Applications
Synthesis of Pinacolylboronate-Substituted Stilbenes
Researchers have developed novel derivatives of 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2-dioxaborolane, employing them in the synthesis of boron-containing stilbene derivatives. This methodology facilitates the creation of boron-capped polyenes, which have potential applications in new materials for LCD technology and therapeutic interventions for neurodegenerative diseases (Das et al., 2015).
Biological Applications and Protease Inhibition
The synthesis of ortho-modified mercapto- and piperazino-methyl-phenylboronic acid derivatives from 4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes demonstrates inhibitory activity against serine proteases, including thrombin. These findings highlight the potential biomedical applications of these compounds in therapeutic settings (Spencer et al., 2002).
Electrochemical Properties and Applications
Electrochemical studies on sulfur-containing organoboron compounds, including 4,4,5,5-tetramethyl-2-phenylsulfanylmethyl-[1,3,2]dioxaborolane, reveal their lower oxidation potential and successful anodic substitution reactions. These properties are crucial for the synthesis of selectively substituted products, underscoring their relevance in electrochemical applications and material science (Tanigawa et al., 2016).
Lipogenic Inhibitors and Cholesterol Biosynthesis
A study on pinacolyl boronate-substituted stilbenes, derivatives of 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane, identified compounds with the ability to inhibit lipogenesis and cholesterol biosynthesis in mammalian hepatocytes. This research positions these boron-containing stilbene derivatives as potential leads for lipid-lowering drugs, showcasing their importance in medical research and pharmacology (Das et al., 2011).
Mechanism of Action
Target of Action
4,4,5,5-Tetramethyl-2-(2-nitrophenyl)-1,3,2-dioxaborolane is a significant intermediate of 1H-indazole derivatives . Indazole derivatives have been reported to have anticancer, antiviral, antibacterial, antiprotozoal, antipsychotic, anti-inflammatory, analgesic, and radiosensitization effects . Therefore, the primary targets of this compound can be inferred to be the biological receptors involved in these pathways.
Mode of Action
As an intermediate of 1h-indazole derivatives, it can be aromatized at the c5 position through the suzuki–miyaura reaction, and the structure can be further modified to exploit the derivation of the indazole structure type .
Biochemical Pathways
Given its role as an intermediate in the synthesis of 1h-indazole derivatives, it can be inferred that it may influence the biochemical pathways associated with the biological activities of these derivatives, such as anticancer, antiviral, antibacterial, antiprotozoal, antipsychotic, anti-inflammatory, analgesic, and radiosensitization effects .
Result of Action
As an intermediate in the synthesis of 1h-indazole derivatives, it can be inferred that it may contribute to the biological activities of these derivatives, such as anticancer, antiviral, antibacterial, antiprotozoal, antipsychotic, anti-inflammatory, analgesic, and radiosensitization effects .
Safety and Hazards
properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(2-nitrophenyl)-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BNO4/c1-11(2)12(3,4)18-13(17-11)9-7-5-6-8-10(9)14(15)16/h5-8H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLJYUDGCEKORNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70395213 | |
Record name | 4,4,5,5-Tetramethyl-2-(2-nitrophenyl)-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70395213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
190788-59-1 | |
Record name | 4,4,5,5-Tetramethyl-2-(2-nitrophenyl)-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70395213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4,5,5-tetramethyl-2-(2-nitrophenyl)-1,3,2-dioxaborolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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